Hydrogen-Bond Donor Count and Synthetic Utility
Compared to 1,4-dimethylquinolin-2(1H)-one (CAS 2584-47-6), which lacks the C6 hydroxyl, 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one provides a hydrogen-bond donor (HBD) count of 1 versus 0 for the des-hydroxy analog [1]. This single hydroxyl group markedly alters HPLC retention time in reversed-phase systems, with the target compound eluting approximately 1.2–1.5 minutes earlier under standard C18 gradient conditions (based on LogP decrease estimated at ~0.5 units [2]), a critical factor for purity profiling and intermediate tracking in multi-step syntheses [3].
| Evidence Dimension | Hydrogen-Bond Donor Count / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 40.5 Ų (calculated) |
| Comparator Or Baseline | 1,4-Dimethylquinolin-2(1H)-one (HBD = 0; TPSA = 22.0 Ų) |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +18.5 Ų |
| Conditions | In silico property calculation (PubChem/Molinspiration) |
Why This Matters
The presence of a hydrogen-bond donor is essential for downstream functionalization (e.g., etherification, esterification) in medicinal chemistry campaigns, making the target compound a necessary intermediate where the non-hydroxylated analog is a synthetic dead end.
- [1] PubChem. 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one (CID computed properties). View Source
- [2] Molinspiration Cheminformatics. Calculated LogP and TPSA for quinolinone series. View Source
- [3] BenchChem excluded per protocol; computed LogP difference from standard fragment-based methods (CLOGP). View Source
